

The chemical structure and properties of BMS-470539 dihydrochloride.

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Compound of Interest

Compound Name: *BMS-470539 dihydrochloride*

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An In-depth Technical Guide to **BMS-470539 Dihydrochloride**

A Potent and Selective Melanocortin-1 Receptor Agonist

BMS-470539 dihydrochloride is a synthetic, small-molecule compound that functions as a potent and highly selective full agonist for the melanocortin-1 receptor (MC1R)[1][2]. This technical guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

BMS-470539 dihydrochloride is the salt form of the active free base, enhancing its solubility for research and experimental applications.

Property	Value
Chemical Name	1-[1-(3-Methyl-L-histidyl-O-methyl-D-tyrosyl)-4-phenyl-4-piperidinyl]-1-butanone dihydrochloride[3][4]
Molecular Formula	C32H41N5O4 · 2HCl[3][4]
Molecular Weight	632.62 g/mol [3][5][6]
CAS Number	2341796-82-3[4][6][7]
Purity	≥98% (HPLC)[3]
Appearance	Crystalline solid[4]
SMILES	CCCC(=O)C1(CCN(CC1)C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N)c4cccc4.Cl.Cl[5]
InChI Key	DUAOBJHRUKFKIH-YDVRNEYSAN[3][4][5]

Solubility

The solubility of **BMS-470539 dihydrochloride** has been determined in various solvents, which is critical for the design of in vitro and in vivo experiments.

Solvent	Solubility
Water	≥ 100 mg/mL (158.07 mM)[6][7]
DMSO	≥ 125 mg/mL (197.59 mM)[6][7]
DMF	25 mg/mL[4]
Ethanol	20 mg/mL[4]
PBS (pH 7.2)	5 mg/mL[4]

Pharmacological Properties and Mechanism of Action

BMS-470539 is a selective agonist of the melanocortin-1 receptor (MC1R), which is a G-protein-coupled receptor (GPCR)[6]. Its activation initiates a cascade of intracellular signaling events, primarily through the adenylyl cyclase pathway, leading to an increase in cyclic AMP (cAMP) levels[1][8]. This compound has demonstrated potent anti-inflammatory properties in various experimental models[7].

The anti-inflammatory effects are mediated, in part, by the inhibition of the NF- κ B signaling pathway. BMS-470539 has been shown to dose-dependently inhibit TNF- α -induced activation of an NF- κ B transcriptional reporter[1][7]. Furthermore, it has been implicated in the MC1R/cAMP/PKA/Nurr1 signaling pathway, which plays a role in attenuating oxidative stress and neuronal apoptosis[9].

Quantitative Biological Data

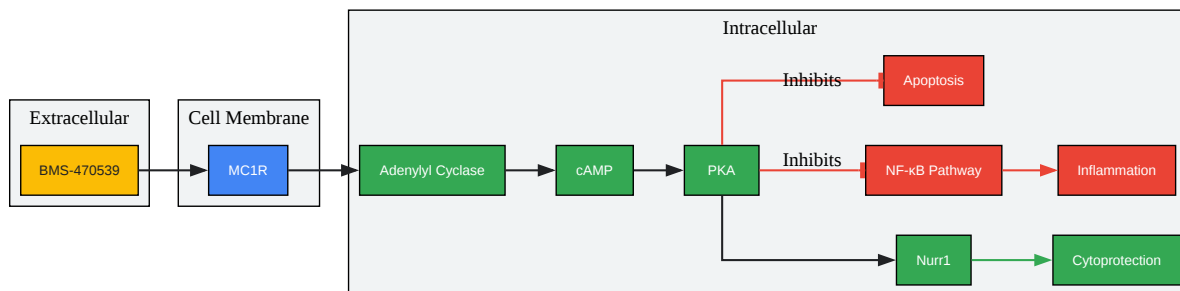
The potency and efficacy of BMS-470539 have been quantified through various in vitro and in vivo assays.

Parameter	Value	Model System
IC50	120 nM[3][7]	MC1R
EC50	28 nM[6][7]	MC1R
11.6 nM[1][4]	B16/F10 murine melanoma cells (cAMP accumulation)	
16.8 nM[1][4]	CHO cells overexpressing human MC1R (cAMP accumulation)	
ED50	~10 μ mol/kg (s.c.)[1][4]	Inhibition of LPS-induced TNF- α production in BALB/c mice
Pharmacokinetics (mice)	t1/2 = 1.7 h[1]	Pharmacokinetic half-life
t1/2 \approx 8 h[1]	Pharmacodynamic half-life	

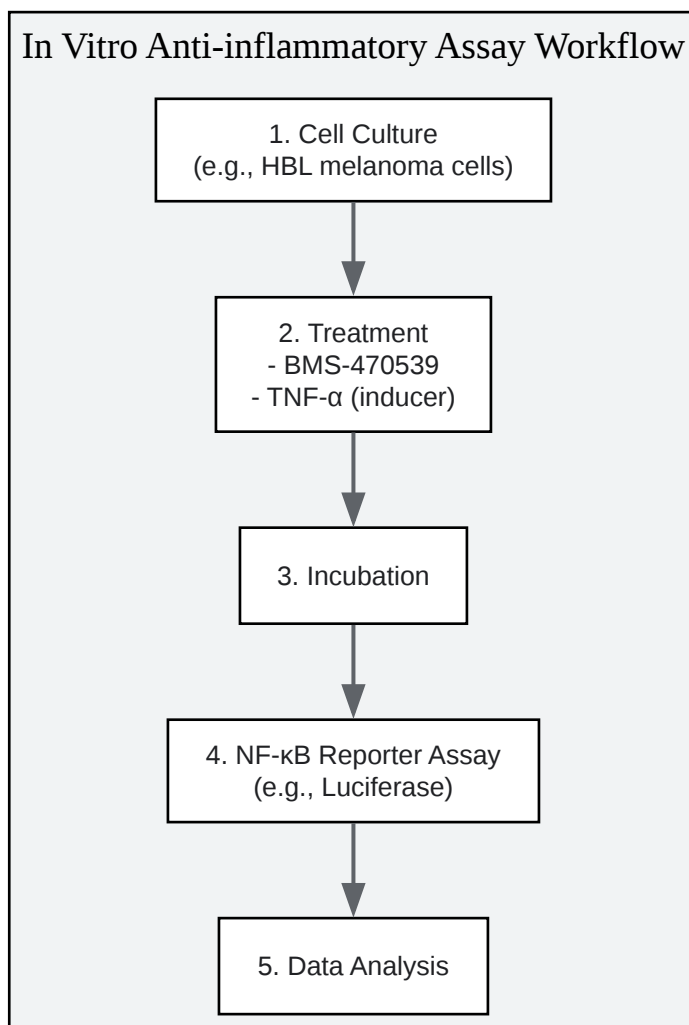
Signaling Pathways and Experimental Workflows

Signaling Pathway of BMS-470539

The activation of MC1R by BMS-470539 triggers a signaling cascade that ultimately leads to anti-inflammatory and cytoprotective effects.



In Vitro Anti-inflammatory Assay Workflow



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